Glionitrin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

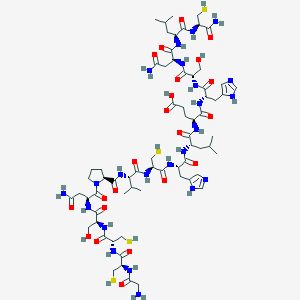

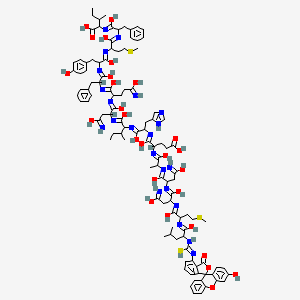

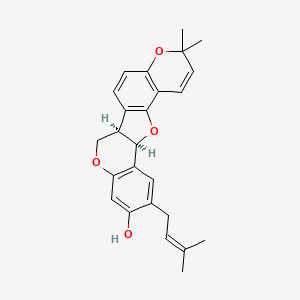

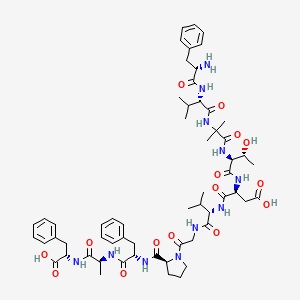

Glionitrin A is a biologically active compound with notable antibacterial and antitumor properties. It was first discovered in a water sample from an abandoned coal mine in South Korea, where it was produced by a fungus as a natural antibiotic to combat bacteria found in the same environment . The compound is characterized by its complex structure, which includes a dithiodiketopiperazine ring with two asymmetric carbon atoms bonded to sulfur atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Glionitrin A has been a challenging task for chemists due to its intricate structure. The first successful synthesis was reported by Daniel Strand and his team in 2021 . The synthesis involves an eight-step process starting from a triketopiperazine precursor. The key step in the synthesis is the formation of the carbon-sulfur bonds using a chiral N-thiosuccinimide reagent and an asymmetric organocatalyst . This reaction is performed at room temperature and takes about 15 minutes . The overall yield of the synthesis is approximately 15% .

Industrial Production Methods: Industrial production of this compound is not yet well-established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, and efforts are ongoing to develop more efficient and scalable production techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Glionitrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s dithiodiketopiperazine ring is particularly reactive, allowing for the formation and breaking of sulfur bridges .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include chiral N-thiosuccinimide, asymmetric organocatalysts, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure .

Major Products Formed: The major products formed from reactions involving this compound include its closely related compound, Glionitrin B, which is produced by breaking the sulfur bridge in this compound . Other products depend on the specific reagents and conditions used in the reactions .

Wissenschaftliche Forschungsanwendungen

Glionitrin A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis and the formation of carbon-sulfur bonds . In biology and medicine, this compound is investigated for its antibacterial and antitumor properties . It has shown significant activity against methicillin-resistant Staphylococcus aureus and has demonstrated antitumor effects in prostate cancer cells . Additionally, this compound is being explored for its potential use in developing new antibiotics and anticancer drugs .

Wirkmechanismus

The mechanism of action of Glionitrin A involves the activation of the ATM-ATR-Chk1/2 pathway via phosphorylation of the p53-binding protein 1 . This activation leads to cell cycle arrest and apoptosis in cancer cells . This compound also induces DNA damage, as evidenced by elevated levels of phospho-histone 2AX, a marker of DNA damage . The compound promotes apoptosis through both caspase-dependent and -independent pathways, involving the activation of caspase-8, -9, and -3, and the release of endonuclease G from the mitochondria to the nucleus .

Vergleich Mit ähnlichen Verbindungen

Glionitrin A is part of a broader family of dithiodiketopiperazine natural products, which include compounds such as gliotoxin, deoxydehydrogliotoxin, and dehydrogliotoxin . These compounds share similar structural motifs but differ in their biological activities and chemical properties . For example, gliotoxin is another potent antibiotic and antitumor agent, but it lacks the nitro functional group present in this compound . The unique structural features of this compound, such as its nitro group and specific stereochemistry, contribute to its distinct biological activities and make it a valuable compound for further research .

Eigenschaften

CAS-Nummer |

1116153-15-1 |

|---|---|

Molekularformel |

C13H11N3O5S2 |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |

InChI |

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |

InChI-Schlüssel |

VRFJINVAZRAFHH-STQMWFEESA-N |

Isomerische SMILES |

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

Kanonische SMILES |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)

![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)

![1-[5-[[3-(2,6-Dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol](/img/structure/B10848811.png)